4-(3-Bromopropyl)benzene-1,2-diol

Beschreibung

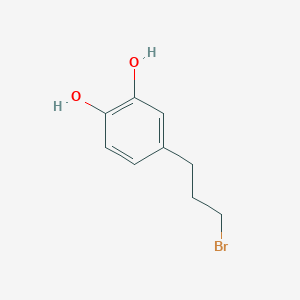

4-(3-Bromopropyl)benzene-1,2-diol is a brominated aromatic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with a 3-bromopropyl chain. Bromophenols, including those with alkyl or functionalized side chains, are of significant interest in medicinal chemistry due to their enzyme inhibitory and antimicrobial properties .

Eigenschaften

Molekularformel |

C9H11BrO2 |

|---|---|

Molekulargewicht |

231.09 g/mol |

IUPAC-Name |

4-(3-bromopropyl)benzene-1,2-diol |

InChI |

InChI=1S/C9H11BrO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5H2 |

InChI-Schlüssel |

HPZAGLYEYWOECI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCCBr)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)benzene-1,2-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1,2-dihydroxybenzene (catechol) with 3-bromopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromopropyl)benzene-1,2-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding propyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of benzoquinones.

Reduction: Formation of 4-(3-propyl)benzene-1,2-diol.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromopropyl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Bromopropyl)benzene-1,2-diol involves its reactivity with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Side-Chain Influence : Alkyloxy derivatives (e.g., 4a–4f in ) exhibit high yields (83–98%) and liquid/solid states depending on chain length. Brominated analogs (e.g., ) prioritize enzyme inhibition over synthetic yield data .

- Biological Activity: Bromophenols with hydroxybenzyl or bromoalkyl chains (e.g., compound 5 in ) show potent inhibition of carbonic anhydrase (CA) and cholinesterases, likely due to halogen-mediated interactions . In contrast, non-brominated analogs like 4-(3-hydroxybutan-2-yl) derivatives () display selective antimicrobial activity against MRSA .

Enzyme Inhibition and Pharmacological Profiles

- Carbonic Anhydrase (CA) Inhibition: Bromophenols such as 4-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol exhibit competitive inhibition, with IC₅₀ values comparable to acetazolamide (a clinical CA inhibitor). The bromine atom enhances binding affinity to zinc-containing active sites .

- Antimicrobial Activity : Fungal-derived 4-(3-hydroxybutan-2-yl)benzene-1,2-diol () shows MRSA inhibition, while simpler alkyl derivatives () lack reported bioactivity, highlighting the role of hydroxylation and side-chain complexity .

Physicochemical and Spectral Data

- NMR Trends : Alkyloxy derivatives () show predictable shifts in ¹H-NMR (e.g., δ 3.4–3.7 ppm for OCH₂ groups) and ¹³C-NMR (δ 60–70 ppm for ether carbons). Brominated analogs would likely exhibit deshielding effects near the bromine atom .

- HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formulas for synthetic derivatives, with deviations <5 ppm (e.g., 4a: 168.079247 vs. calculated 168.0786) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.